Sodium 5-ethylbarbiturate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 5-ethylbarbiturate involves the reaction of 5-ethyl-5-(1-methylbutyl) malonyl urea with sodium methoxide in a methanol solution. The product is then vacuum dried to obtain the final compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is stable, easy to operate, and has a short production cycle. It ensures high product quality, purity, and yield while minimizing production costs and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-ethylbarbiturate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Often involves halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Sodium 5-ethylbarbiturate has widespread applications in various scientific fields:
Chemistry: Used as a buffering agent in various chemical reactions and assays.
Biology: Employed in enzyme assays, cell structure staining, and electrophoresis.
Medicine: Acts as a sedative and hypnotic agent in medical treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Sodium 5-ethylbarbiturate exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. It increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity in the brain. This mechanism involves the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
- Sodium 5,5-diethylbarbiturate (Barbital sodium)
- Butabarbital sodium
- Phenobarbital sodium
Comparison: Sodium 5-ethylbarbiturate is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties. Compared to other barbiturates like Phenobarbital sodium, it has a different duration of action and potency. Butabarbital sodium, on the other hand, is used more commonly as a sedative .
Properties
CAS No. |
71720-62-2 |
---|---|
Molecular Formula |
C6H6N2Na2O3 |
Molecular Weight |
200.10 g/mol |
IUPAC Name |
disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C6H8N2O3.2Na/c1-2-3-4(9)7-6(11)8-5(3)10;;/h3H,2H2,1H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |
InChI Key |
JCLLKHROWQOZEF-UHFFFAOYSA-L |
Canonical SMILES |
CCC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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